6-Phenylpyrazin-2-ylboronic acid pinacol ester
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Overview
Description
6-Phenylpyrazin-2-ylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrazin-2-ylboronic acid pinacol ester typically involves the reaction of 6-Phenylpyrazine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a suitable solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyrazin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), Toluene, Ethanol
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Hydrolysis: Formation of boronic acids
Scientific Research Applications
6-Phenylpyrazin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Phenylpyrazin-2-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrazinyl group.
6-Quinolineboronic Acid Pinacol Ester: Contains a quinoline ring instead of a pyrazine ring.
Isopropenylboronic Acid Pinacol Ester: Contains an isopropenyl group instead of a phenyl group.
Uniqueness
6-Phenylpyrazin-2-ylboronic acid pinacol ester is unique due to the presence of both a pyrazine ring and a phenyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C16H19BN2O2 |
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Molecular Weight |
282.1 g/mol |
IUPAC Name |
2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-11-18-10-13(19-14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
OIURVTDSTCUNPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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